![molecular formula C15H19ClN2O3 B2364834 2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2061765-87-3](/img/structure/B2364834.png)
2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is an impurity of Bilastine , which is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Molecular Structure Analysis
The molecular formula of the related compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is C16H24ClN3O .Physical And Chemical Properties Analysis
The related compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” has a molecular weight of 309.83426 . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Antihistamine Research
2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride and its derivatives have been explored for their antihistamine properties. A study by Abou-Gharbia et al. (1995) highlighted the synthesis of similar compounds demonstrating good H1-antagonist activity without undesirable antidopaminergic activity (Abou-Gharbia et al., 1995).
Synthesis of Polysubstituted Isoindole-1,3-Dione Analogues
Research by Tan et al. (2014) involved the synthesis of new polysubstituted isoindole-1,3-diones, a category to which our compound belongs, showcasing innovative methods in organic synthesis (Tan et al., 2014).
Structural Analysis in Arylpiperazine Structures
The compound's structural relatives, particularly in arylpiperazine structures, have been examined for their crystal structures and hydrogen bond patterns, as investigated by Karolak-Wojciechowska et al. (2010). This research contributes to understanding the molecular interactions and conformations in such compounds (Karolak-Wojciechowska et al., 2010).
Potential Serotonin Reuptake Inhibitors
The synthesis and exploration of isoindole derivatives as potential selective serotonin reuptake inhibitors were reported by KapplesKevin and Shutske (1997), indicating a potential role in psychiatric medication (KapplesKevin & Shutske, 1997).
Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) synthesized derivatives of the compound and evaluated their antibacterial activity. This research expands the compound's potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Chemotherapeutic Agents
Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds related to isoindole-1,3-dione and screened them for antimicrobial activities, suggesting their use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Palladium-Catalyzed Hydride Reduction
Research on palladium-catalyzed hydride reduction of isoindolines, related to our compound of interest, has been conducted to explore chemical reactivity and potential applications in organic synthesis (Hou et al., 2007).
Enantiospecific Synthesis
Babu et al. (2014) developed a method for enantiospecific synthesis of piperidin-3-ols, which could have implications for the synthesis and application of our compound in stereochemically sensitive contexts (Babu et al., 2014).
Serotonin Receptor Affinity
Czopek et al. (2020) investigated the affinity of isoindole-1,3-dione derivatives for serotonin receptors, providing insights into the potential neuropsychopharmacological applications of these compounds (Czopek et al., 2020).
Propiedades
IUPAC Name |
2-(2-piperidin-4-ylethoxy)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)20-10-7-11-5-8-16-9-6-11;/h1-4,11,16H,5-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYOJOMHLRJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCON2C(=O)C3=CC=CC=C3C2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
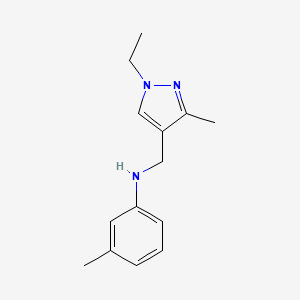
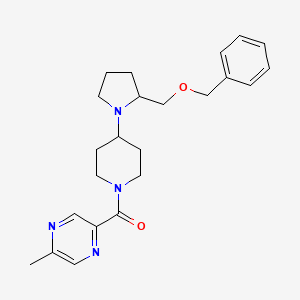
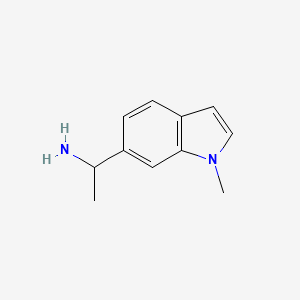
![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
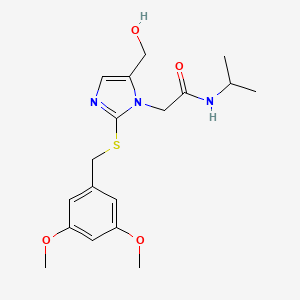
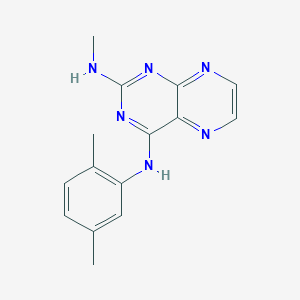
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)

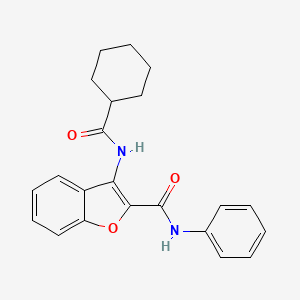
![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
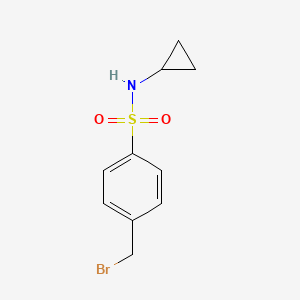

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)